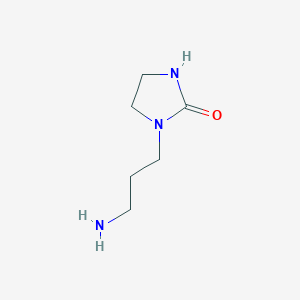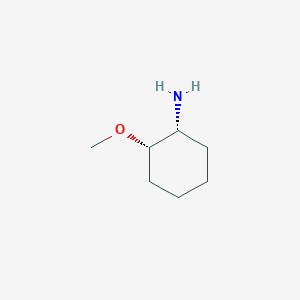
4-(3-Aminopropoxy)benzamide
Übersicht
Beschreibung
4-(3-Aminopropoxy)benzamide is a chemical compound with the molecular formula C10H14N2O2 . It contains 28 bonds in total, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of benzamides, including 4-(3-Aminopropoxy)benzamide, can be achieved through direct condensation of carboxylic acids and amines . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of 4-(3-Aminopropoxy)benzamide includes a six-membered aromatic ring, a primary amide, a primary amine, and an ether . The molecule contains a total of 28 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
The synthesis of benzamides, including 4-(3-Aminopropoxy)benzamide, involves the reaction of benzoic acids and amines under certain conditions . The Lewis acidic ionic liquid immobilization was carried out through the reaction between 1-(3-triethoxysilyl)-propyl-3-methylimidazolium chloride molecules and the hydroxy groups of diatomaceous earth surfaces, followed by the addition of zirconium (IV) chloride .Physical And Chemical Properties Analysis
Amides, including 4-(3-Aminopropoxy)benzamide, generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of amides in water is also influenced by these factors .Wissenschaftliche Forschungsanwendungen
Metabolic Process Inhibition
4-(3-Aminopropoxy)benzamide derivatives, such as 3-aminobenzamide, have been studied for their effects on various metabolic processes. These compounds are known to inhibit poly(adenosine diphosphate-ribose) synthetase, impacting cell viability, glucose metabolism, and DNA synthesis. However, their effectiveness is limited due to the challenge of administering a dose that inhibits the synthetase without causing additional metabolic effects (Milam & Cleaver, 1984).
Synthesis and Characterization for Medicinal Use
Benzamide derivatives, including 4-(3-Aminopropoxy)benzamide, are significant in medicinal chemistry. They are key intermediates in synthesizing compounds for treating various disorders like antimicrobial, antimalarial, anticancer, and antipsychotic diseases. Their synthesis involves isatoic anhydride treated with substituted anilines, and they are evaluated for toxicity and antimicrobial activity using methods like Insilico prediction and disc diffusion (Ammaji et al., 2019).
Antioxidant Properties and Electrochemical Behavior
Amino-substituted benzamide derivatives, including those similar to 4-(3-Aminopropoxy)benzamide, are studied for their antioxidant properties. Their electrochemical oxidation mechanisms provide insights into their free radical scavenging activities. Understanding these mechanisms helps comprehend the antioxidant activity of these compounds (Jovanović et al., 2020).
Novel Inhibitors in Enzyme Research
3-Aminobenzamide, a derivative of 4-(3-Aminopropoxy)benzamide, has been identified as a potent inhibitor of poly(ADP-ribose) synthetase, an enzyme crucial in DNA repair processes. This finding underscores the importance of benzamide derivatives in developing new enzyme inhibitors (Purnell & Whish, 1980).
Potential in Neuroleptic Drug Development
Benzamides, including 4-(3-Aminopropoxy)benzamide derivatives, have shown potential in the development of neuroleptic drugs. These compounds exhibit inhibitory effects on certain behaviors in animal models, indicating their potential in treating psychosis (Iwanami et al., 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-aminopropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBVKWYMDDNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651676 | |
| Record name | 4-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropoxy)benzamide | |
CAS RN |
1018600-42-4 | |
| Record name | 4-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(4-Hydroxy-3-methoxyphenyl)-oxo-2-propenyl]-piperazine](/img/structure/B1497645.png)








